![molecular formula C18H24N4O4S B12046719 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one typically involves multiple steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The tert-butyl, methylsulfanyl, and trimethoxyphenyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often requiring specific catalysts and solvents.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: For small-scale production, batch reactors are used.
Continuous Flow Processing: For large-scale production, continuous flow reactors ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group.
Reduction: Reduction reactions may target the triazine ring or the imine linkage.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or reduced triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: Potential use as a herbicide or pesticide.
Polymer Science: Applications in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, disrupting normal cellular processes.
Catalysis: It may act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one: Lacks the trimethoxyphenyl group.
4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one: Lacks the tert-butyl and methylsulfanyl groups.
Uniqueness
The unique combination of substituents in 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N4O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)15-16(23)22(17(27-7)21-20-15)19-10-11-8-12(24-4)14(26-6)13(9-11)25-5/h8-10H,1-7H3/b19-10+ |
InChI Key |
UCZWKYKQYGYKSF-VXLYETTFSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)SC |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



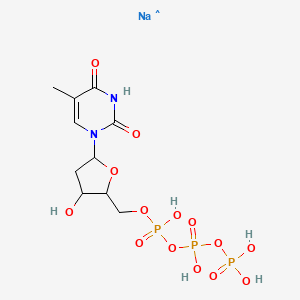
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
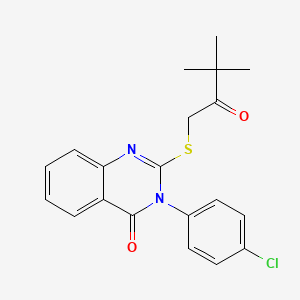
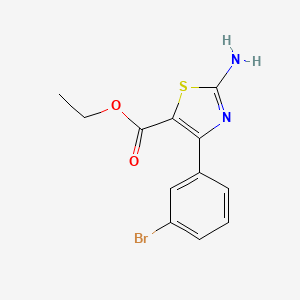
![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)
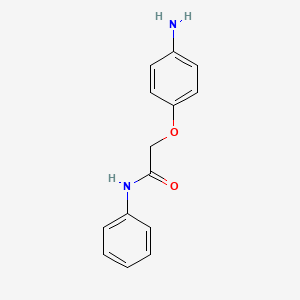
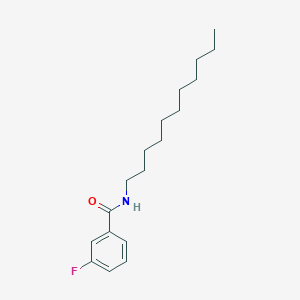


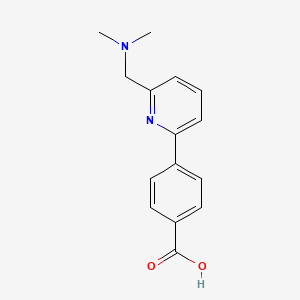

![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
